molecular formula C18H18ClFN6 B6443254 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549042-93-3

4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B6443254
CAS RN: 2549042-93-3
M. Wt: 372.8 g/mol
InChI Key: HVGKNAHULRAYHD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and an imidazole ring. These rings are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule contains several aromatic rings (piperazine, pyrimidine, and imidazole), which are likely to contribute to its stability and possibly its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring could also influence its reactivity and interactions with biological targets .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing piperazine, pyrimidine, and imidazole rings have diverse mechanisms of action, ranging from interacting with receptors or enzymes to interfering with cellular processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing and are not readily predictable from the molecular structure alone .

Future Directions

Given the presence of functional groups common in pharmaceutical compounds, this molecule could be of interest in drug discovery and development. Future research could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6/c1-13-21-4-5-26(13)18-11-17(22-12-23-18)25-8-6-24(7-9-25)14-2-3-16(20)15(19)10-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKNAHULRAYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

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